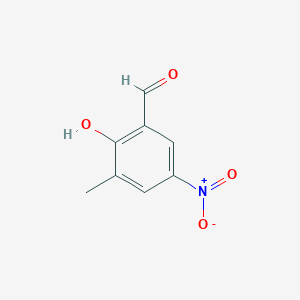

2-Hydroxy-3-methyl-5-nitrobenzaldehyde

Description

Contextualization of Nitrobenzaldehyde Derivatives in Contemporary Organic Chemistry

Nitrobenzaldehyde derivatives are a cornerstone in modern organic synthesis, serving as versatile intermediates for a wide array of fine chemicals. psu.edu Their importance stems from the presence of two reactive functional groups: the aldehyde and the nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the aldehyde function, making these compounds valuable precursors in numerous chemical transformations. wiserpub.com

These derivatives are fundamental in the production of pharmaceuticals, dyes, and pesticides. psu.edu For instance, 3-nitrobenzaldehyde (B41214) is a key starting material for the synthesis of drugs such as Tipranavir and various dihydropyridine (B1217469) calcium channel blockers like Nimodipine, Nicardipine, and Nitrendipine. wikipedia.orgguidechem.com The chemical reactivity of nitrobenzaldehydes is extensively explored through condensation reactions to form Schiff bases and hydrazones, as well as reduction of the nitro group to an amine, which opens up further synthetic pathways. wiserpub.comresearchgate.net

The synthesis of nitrobenzaldehydes typically involves the nitration of benzaldehyde (B42025), which predominantly yields the meta-isomer (3-nitrobenzaldehyde) due to the directing effect of the aldehyde group. psu.eduwikipedia.org The synthesis of the ortho- (2-nitrobenzaldehyde) and para- (4-nitrobenzaldehyde) isomers often requires indirect routes, starting from nitrated precursors like 2-nitrotoluene (B74249) or 2-nitrostyrene. psu.eduwikipedia.org This isomeric diversity allows for precise structural and electronic tuning in the design of target molecules.

Significance of Functionalized Salicylaldehyde (B1680747) Scaffolds in Advanced Synthesis and Materials Science

Functionalized salicylaldehydes, which are 2-hydroxybenzaldehydes, represent a critical class of compounds in advanced synthesis and materials science. The defining feature of this scaffold is the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding and act as a chelating agent. This has profound implications for their reactivity and applications.

A primary application of salicylaldehydes is in the synthesis of Schiff bases through condensation with primary amines. chemicalbook.comnih.gov These salicylaldehyde-based Schiff bases are exceptional ligands, capable of forming stable complexes with a wide range of metal ions. chemicalbook.com These metal complexes have found extensive use as catalysts in various organic transformations and biological systems. chemicalbook.comnih.gov

Furthermore, the unique photophysical properties of salicylaldehyde derivatives have led to their development as fluorescent probes. mdpi.com They are often used for the selective and sensitive detection of metal ions such as Al³⁺ and Cu²⁺. mdpi.comccspublishing.org.cn The mechanism frequently involves the modulation of processes like excited-state intramolecular proton transfer (ESIPT) upon ion binding. mdpi.comnih.gov In materials science, these scaffolds are incorporated into polymers and other materials to impart specific functions, leveraging their coordination chemistry and optical properties. chemicalbook.comrsc.org The inherent reactivity of the salicylaldehyde core, particularly the activating effect of the ortho-hydroxy group, has also been exploited in developing novel, metal-free synthetic methodologies. beilstein-journals.org

Research Objectives and Scope for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde within Chemical Sciences

Within this context, the specific compound This compound emerges as a molecule of significant academic interest. Its structure combines the key features of both a functionalized salicylaldehyde and a nitrobenzaldehyde. Research objectives for this compound are driven by the unique interplay of its three substituents on the benzene (B151609) ring: the hydroxyl, methyl, and nitro groups.

The primary research scope involves its utilization as a specialized building block in organic synthesis. The aldehyde and hydroxyl groups are prime sites for derivatization, particularly for the synthesis of novel Schiff bases and their subsequent metal complexes. The electronic environment of this molecule—influenced by the electron-donating methyl group and the electron-withdrawing hydroxyl and nitro groups—is a key area of investigation, as it dictates the properties of any resulting compounds.

Key research objectives include:

Synthesis of Novel Ligands: Using this compound as a precursor to create new Schiff base ligands for coordination chemistry.

Development of Metal Complexes: Investigating the coordination of these ligands with various metal ions to explore their catalytic, magnetic, or optical properties.

Probing Structure-Property Relationships: Studying how the specific substitution pattern affects the chemical and physical properties of its derivatives, such as solubility, stability, and spectroscopic signatures.

The synthesis of this compound is typically achieved through the nitration of 2-hydroxy-3-methylbenzaldehyde (B1203309). chemicalbook.com Its properties, along with those of related compounds, provide a foundation for its exploration in chemical sciences.

Compound Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 68007-03-4 | C₈H₇NO₄ | 181.15 |

| 2-Nitrobenzaldehyde | 552-89-6 | C₇H₅NO₃ | 151.12 |

| 3-Nitrobenzaldehyde | 99-61-6 | C₇H₅NO₃ | 151.12 |

| 2-Hydroxy-5-nitrobenzaldehyde (B32719) | 97-51-8 | C₇H₅NO₄ | 167.12 |

| 2-Hydroxy-3-nitrobenzaldehyde (B105151) | 5274-70-4 | C₇H₅NO₄ | 167.12 |

Data sourced from multiple references. wikipedia.orgwikipedia.orgchemicalbook.comnist.govnist.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-3-methylbenzaldehyde |

| 2-Hydroxy-5-methyl-3-nitrobenzaldehyde |

| 2-Hydroxy-5-methylbenzaldehyde |

| 2-nitrobenzaldehyde |

| 3-nitrobenzaldehyde |

| 4-nitrobenzaldehyde |

| Al³⁺ |

| Benzene |

| Cu²⁺ |

| Nicardipine |

| Nimodipine |

| Nitrendipine |

| Salicylaldehyde |

| Tipranavir |

| 2-nitrotoluene |

| 2-nitrostyrene |

| Schiff base |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-7(9(12)13)3-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQWWGSDGYLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355905 | |

| Record name | 2-hydroxy-3-methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68007-03-4 | |

| Record name | 2-hydroxy-3-methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68007-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 3 Methyl 5 Nitrobenzaldehyde

Established Synthetic Routes to 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

The most direct and established method for the synthesis of this compound is through the electrophilic nitration of its precursor, 2-Hydroxy-3-methylbenzaldehyde (B1203309). This reaction introduces a nitro group (-NO2) onto the aromatic ring.

Electrophilic Nitration of 2-Hydroxy-3-methylbenzaldehyde

The synthesis of this compound is principally achieved via the electrophilic nitration of 2-Hydroxy-3-methylbenzaldehyde. In this reaction, the aromatic ring of the starting material acts as a nucleophile and attacks the electrophilic nitronium ion (NO2+), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The directing effects of the substituents on the benzene (B151609) ring of 2-Hydroxy-3-methylbenzaldehyde play a crucial role in determining the position of the incoming nitro group. The hydroxyl (-OH) and methyl (-CH3) groups are ortho-, para-directing and activating groups, while the aldehyde (-CHO) group is a meta-directing and deactivating group. The interplay of these directing effects favors the substitution at the 5-position, which is para to the strongly activating hydroxyl group and ortho to the methyl group, leading to the formation of this compound.

Reaction Conditions Optimization for Targeted Synthesis

The optimization of reaction conditions is critical to maximize the yield and purity of the desired product, this compound, while minimizing the formation of unwanted byproducts. Key parameters that are typically optimized include the choice of nitrating agent, the reaction temperature, the reaction time, and the solvent.

For the nitration of substituted benzaldehydes, a mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids can be varied to control the concentration of the nitronium ion. The reaction is highly exothermic and requires careful temperature control, often being carried out at low temperatures (e.g., 0-10 °C) to prevent over-nitration and side reactions. The reaction time is monitored to ensure the completion of the reaction without the degradation of the product. The choice of solvent is also important, with inert solvents sometimes used to control the reaction rate and improve selectivity.

Below is a representative table outlining typical variables in the optimization of the nitration of a substituted benzaldehyde (B42025).

| Parameter | Variation | Effect on Reaction |

| Nitrating Agent | HNO₃/H₂SO₄, KNO₃/H₂SO₄ | Affects the concentration of the electrophile (NO₂⁺) and reaction rate. |

| Acid Ratio | Varying ratios of HNO₃ to H₂SO₄ | Influences the acidity of the medium and the equilibrium concentration of the nitronium ion. |

| Temperature | 0 °C, Room Temperature, 50 °C | Higher temperatures can increase the reaction rate but may lead to undesired side products and dinitration. |

| Reaction Time | 1 hour, 3 hours, 6 hours | Sufficient time is needed for complete conversion, but prolonged times can lead to product degradation. |

| Solvent | Acetic acid, Dichloromethane | Can influence the solubility of reactants and the overall reaction kinetics. |

Alternative Synthetic Strategies for Related Nitrobenzaldehyde Compounds as Precursors

The synthesis of functionalized nitrobenzaldehydes can also be approached through alternative strategies, often involving the preparation of a related nitroaromatic compound that can then be converted to the desired benzaldehyde. These methods can be advantageous when direct nitration of the target benzaldehyde is problematic due to poor selectivity or low yields.

One such strategy involves the oxidation of a nitrotoluene derivative. For instance, 2-nitrotoluene (B74249) can be oxidized to 2-nitrobenzaldehyde. Various oxidizing agents can be employed for this transformation, and the reaction conditions need to be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid.

Another approach is the protection of the aldehyde group as an acetal before the nitration step. This can alter the directing effects of the substituents and improve the selectivity of the nitration reaction. After nitration, the acetal protecting group is removed by hydrolysis to regenerate the aldehyde functionality. For example, benzaldehyde can be converted to its cyclic acetal, which is then nitrated. However, deacetalization can sometimes precede nitration under the acidic conditions of the reaction.

Furthermore, multi-step synthetic sequences can be employed. An example is the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde, which starts with the nitration of salicylaldehyde (B1680747) to produce a mixture of 3- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second nitration to yield the dinitro product. google.comnih.gov This highlights how sequential nitrations can be used to introduce multiple nitro groups onto an aromatic ring.

Mechanistic Investigations of Nitration and Formylation Processes in Functionalized Benzaldehydes

The mechanism of electrophilic nitration of benzaldehydes involves the attack of the electron-rich aromatic ring on the nitronium ion (NO₂⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The reaction is completed by the loss of a proton from the ring, which restores the aromaticity.

In the case of substituted benzaldehydes, the regioselectivity of the nitration is determined by the electronic effects of the substituents. Electron-donating groups, such as hydroxyl and methyl groups, stabilize the positive charge in the sigma complex, particularly when the attack is at the ortho and para positions. Conversely, electron-withdrawing groups, like the aldehyde group, destabilize the sigma complex, especially for ortho and para attack, thus directing the incoming electrophile to the meta position.

The formylation of aromatic compounds, which introduces an aldehyde group, is another important electrophilic aromatic substitution reaction. While not directly involved in the synthesis of this compound from its precursor, it is a key process in the synthesis of the precursor itself and other related benzaldehydes. Common formylation methods include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. The mechanisms of these reactions also involve the generation of an electrophilic species that is attacked by the aromatic ring.

For instance, in the nitration of benzaldehyde, the aldehyde group's deactivating, meta-directing nature leads to the predominant formation of 3-nitrobenzaldehyde (B41214). However, the presence of strongly activating groups like the hydroxyl group in 2-Hydroxy-3-methylbenzaldehyde can override this effect, leading to ortho and para substitution relative to the activating groups.

Synthetic Strategies for Derivatives and Ligands of 2 Hydroxy 3 Methyl 5 Nitrobenzaldehyde

Schiff Base Ligand Synthesis via Condensation Reactions

The formation of Schiff bases through the condensation of the aldehyde group of 2-hydroxy-3-methyl-5-nitrobenzaldehyde with primary amines is a cornerstone of its derivative chemistry. This reaction, typically catalyzed by a few drops of acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic imine or azomethine (-C=N-) functionality. researchgate.net

Condensation with Hydrazides (e.g., Benzhydrazide, Isonicotinic Acid Hydrazide, 2-Cyanoacetohydrazide)

The reaction of this compound with various hydrazides results in the formation of hydrazone Schiff bases, which are of significant interest due to their coordination chemistry and potential biological activities.

For instance, the condensation with 2-cyanoacetohydrazide (B512044) proceeds by reacting 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide in ethanol (B145695), with a drop of acetic acid, to produce (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. oatext.comoatext.com This reaction yields a yellow product with a melting point of 230°C and a yield of 88%. oatext.com

Similarly, Schiff bases have been synthesized from benzhydrazide and substituted benzaldehydes. The reaction of benzhydrazide with 2-hydroxy-3-methoxy benzaldehyde (B42025) in ethanol under reflux for 5 hours yielded N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide (B10538) with a 62.1% yield. impactfactor.org A similar reaction with 2-hydroxybenzaldehyde produced N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide with a 61.11% yield and a melting point of 217°C. impactfactor.org

These reactions highlight a general and effective method for synthesizing hydrazone derivatives, which can be further modified. For example, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide can be reacted with various aromatic aldehydes in the presence of 1,4-dioxane (B91453) and a catalytic amount of morpholine (B109124) to yield further derivatives. oatext.com

Table 1: Synthesis of Hydrazone Schiff Bases

| Hydrazide | Aldehyde | Solvent | Catalyst | Product | Yield (%) | M.P. (°C) | Reference |

| 2-Cyanoacetohydrazide | 2-Hydroxy-3,5-dinitrobenzaldehyde | Ethanol | Acetic Acid | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 88 | 230 | oatext.com |

| Benzhydrazide | 2-Hydroxy-3-methoxy benzaldehyde | Ethanol | None (Reflux) | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | 62.1 | - | impactfactor.org |

| Benzhydrazide | 2-Hydroxybenzaldehyde | Ethanol | None (Reflux) | N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide | 61.11 | 217 | impactfactor.org |

Condensation with Primary Aromatic and Aliphatic Amines

The condensation of this compound with a variety of primary aromatic and aliphatic amines is a widely used method to generate a broad spectrum of Schiff base ligands. These reactions are typically carried out in solvents like ethanol, and often a catalytic amount of acid (e.g., acetic acid or sulfuric acid) is added to facilitate the reaction. researchgate.net

For example, the reaction of 2-hydroxy-5-nitrobenzaldehyde (B32719) with 3-fluoroaniline (B1664137) has been reported to yield a novel Schiff base. nsc.ru Another study describes the synthesis of chiral nitrobenzaldehyde/Schiff base ligands by reacting ortho, meta, and para-nitro-substituted benzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in absolute ethanol. mdpi.com The resulting ligands were obtained in yields ranging from 74.5% to 94.4%. mdpi.com

The synthesis of Schiff bases from 5-nitro-salicylaldehyde and various diamines, such as o-phenylenediamine, has also been documented. researchgate.net These reactions are typically performed by heating the reactants in methanol (B129727) or ethanol. researchgate.net

Exploration of Reaction Pathways and Product Stereochemistry

The formation of Schiff bases from aldehydes and amines is a reversible reaction that proceeds through a hemiaminal intermediate. The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. youtube.com The subsequent dehydration of the hemiaminal is the rate-determining step. youtube.com

The stereochemistry of the resulting Schiff base is influenced by the nature of the reactants and the reaction conditions. For 2-hydroxy-substituted benzaldehydes, the presence of the hydroxyl group can lead to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen (O-H···N), which stabilizes the enol-imine tautomer. nih.gov However, in some cases, a keto-amine tautomer (N-H···O) can also exist, particularly in polar solvents. nih.gov The stereochemistry around the C=N double bond is typically E, due to steric hindrance.

X-ray crystallography is a powerful tool for elucidating the precise stereochemistry and supramolecular interactions of these Schiff base derivatives. For instance, the crystal structure of a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde revealed the presence of C-H···O and off-set π···π stacking interactions that govern the supramolecular assembly. nsc.ru

Synthesis of Azo-Coupling Derivatives from Related Hydroxybenzaldehydes

Azo compounds, characterized by the -N=N- functional group, are another important class of derivatives. While direct azo-coupling with this compound is less common, the synthesis of azo dyes from related hydroxybenzaldehydes provides a valuable template for potential synthetic routes.

The general strategy for synthesizing azo compounds involves a diazotization-coupling reaction. ajchem-a.com This process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt then acts as an electrophile and couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. ajchem-a.comuobasrah.edu.iq

For example, new azo dyes have been synthesized by coupling the diazonium salt of various anilines with p-hydroxybenzaldehyde. uobasrah.edu.iq The reaction is typically carried out in an alkaline solution at low temperatures (0-5°C). uobasrah.edu.iq Similarly, azo-sulfonamide derivatives have been prepared by coupling a diazotized sulfonamide with p-methyl-salicylaldehyde. ajchem-a.com

The resulting azo dyes often exhibit interesting photophysical properties and can be used as colorimetric sensors or in other materials science applications. The presence of the hydroxyl group on the benzaldehyde ring can influence the electronic properties of the azo dye and its coordination behavior with metal ions.

Formation of Other Multi-functionalized Derivatives for Specific Research Endeavors

Beyond Schiff bases and azo dyes, the reactivity of this compound can be harnessed to create a variety of other multi-functionalized derivatives for specific research purposes.

For instance, the aldehyde group can participate in multicomponent reactions, such as the synthesis of highly functionalized γ-lactam derivatives. nih.gov These reactions involve the combination of an aromatic amine, an aldehyde, and a pyruvate (B1213749) derivative in the presence of a catalyst. nih.gov

The nitro group on the aromatic ring can also be a site for further functionalization. It can be reduced to an amino group, which can then be used in subsequent reactions, such as the formation of amides or the synthesis of new heterocyclic rings.

Advanced Organic Synthesis Techniques Employed in Derivative Preparation

Modern organic synthesis techniques are increasingly being employed to improve the efficiency, selectivity, and environmental friendliness of derivative preparation.

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of azo dye ligands. For example, the reaction of diazonium salts with 2-hydroxybenzaldehyde has been successfully carried out using microwave irradiation. ajchem-a.com

Green chemistry principles are also being applied, with a focus on using less toxic solvents and reagents. For example, the synthesis of a Schiff base from 3-nitrobenzaldehyde (B41214) and 3-nitroaniline (B104315) has been achieved using ethanol as a green solvent. scienceviewjournal.org

Catalysis plays a crucial role in many of these synthetic strategies. As mentioned earlier, acid catalysis is commonly used in Schiff base formation. researchgate.net In addition, various metal catalysts can be employed in cross-coupling reactions to form C-C or C-N bonds, further expanding the range of accessible derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3 Methyl 5 Nitrobenzaldehyde and Its Derived Systems

Vibrational Spectroscopy Applications for Functional Group Analysis

Specific experimental FTIR data for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde is not available in the searched scientific literature. For related compounds like 5-methyl-2-hydroxy-3-nitroacetophenone, characteristic peaks are observed, but these cannot be directly extrapolated. researchgate.net

No experimental Raman spectroscopy data for this compound could be located in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While ¹H NMR spectra for related compounds like 2-hydroxy-3-methylbenzaldehyde (B1203309) are documented, showing distinct signals for aldehyde, hydroxyl, and aromatic protons researchgate.net, specific experimental data for the nitro-substituted target compound is not available.

Experimental ¹³C NMR data for this compound is not present in the available literature. Analysis of related structures, such as various methyl and methoxy-substituted benzaldehydes, shows predictable shifts based on substituent effects, but this does not substitute for experimental data on the specific target molecule. rsc.org

There is no information available in the searched literature regarding the use of advanced 2D NMR techniques for the structural elucidation of this compound or its derived systems.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For derivatives of this compound, this technique provides crucial information for confirming their identity and understanding their stability.

In the analysis of related compounds, such as methyl 2-hydroxybenzoate, the parent molecular ion peak [M]+ is observed, corresponding to the original molecule minus an electron. docbrown.info For this compound, the molecular weight is 181.15 g/mol . chemicalbook.com The mass spectrum of its isomer, 2-hydroxy-5-methylbenzaldehyde, shows a prominent molecular ion peak at m/z 136. nih.gov The fragmentation pattern often involves the loss of small, stable molecules or radicals. For instance, in methyl 2-hydroxybenzoate, a key fragment at m/z 120 is formed by the elimination of methanol (B129727), a process facilitated by the presence of the adjacent hydroxyl group. docbrown.info This "ortho effect" is a common feature in the mass spectra of ortho-substituted aromatic compounds.

The fragmentation of nitroaromatic compounds often involves the nitro group. For example, the mass spectrum of 2-hydroxy-3-nitrobenzaldehyde (B105151) shows characteristic fragments that help in its identification. nist.gov The presence of methyl, hydroxyl, and nitro groups on the benzaldehyde (B42025) ring in this compound would lead to a unique fragmentation pattern, allowing for its specific identification.

Table 1: Predicted m/z values for major fragments of this compound

| Fragment | Predicted m/z |

|---|---|

| [M]+ | 181 |

| [M-NO2]+ | 135 |

| [M-CHO]+ | 152 |

This table is predictive and based on common fragmentation patterns of related molecules.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.

For nitroaromatic compounds, the UV-Vis spectrum typically displays bands corresponding to π-π* and n-π* transitions. In a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the UV-Vis spectrum in methanol shows absorption bands that are characteristic of its electronic structure. nih.gov Similarly, the UV-Vis spectrum of 2-hydroxy-3-nitrobenzaldehyde has been recorded and is available for comparison. nist.gov

In a study of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile, absorption bands were observed at 295 and 340 nm. researchgate.net Upon the addition of a base, a strong absorption band appeared at 450 nm, indicating the formation of the corresponding nitronaphtholate anion. researchgate.net This highlights the sensitivity of the electronic spectrum to changes in the chemical environment, such as pH.

The electronic spectrum of this compound in a solvent like DMF would be expected to show absorptions corresponding to n-π* and π-π* transitions, with wavelengths influenced by the substitution pattern on the aromatic ring. For instance, in a related Schiff base precursor, 2-hydroxy-5-nitrobenzaldehyde (B32719), electronic transitions were observed at 428 nm (n-π) and 370 nm (π-π) in DMF. researchgate.net

Table 2: Typical Electronic Transitions for Nitroaromatic Aldehydes

| Transition Type | Typical Wavelength Range (nm) |

|---|---|

| π-π* | 200-400 |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the elucidation of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The solid-state structure of these compounds is often stabilized by a network of hydrogen bonds and other non-covalent interactions. In the crystal structure of 2-hydroxy-5-nitrobenzaldehyde, a strong intramolecular O—H···O hydrogen bond is observed between the hydroxyl group and the aldehyde oxygen, forming a stable six-membered ring with an S(6) motif. nih.govresearchgate.net This intramolecular interaction is a common feature in ortho-hydroxy benzaldehydes.

Table 3: Crystallographic Data for 2-Hydroxy-5-nitrobenzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 7.2580 (17) | researchgate.net |

| b (Å) | 8.3960 (13) | researchgate.net |

| c (Å) | 11.704 (3) | researchgate.net |

| β (°) | 95.165 (18) | researchgate.net |

| V (ų) | 710.3 (3) | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. It provides valuable information about the thermal stability and decomposition behavior of materials.

For Schiff base ligands derived from 2-hydroxy-5-methyl-3-nitrobenzaldehyde, thermal analysis has been employed to characterize their stability. In a detailed study of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the thermal stability was investigated using both thermogravimetric analysis and differential scanning calorimetry. nih.gov The TGA curve reveals the temperatures at which the compound decomposes and the amount of weight loss at each stage, offering insights into the decomposition mechanism.

The thermal stability of a compound is influenced by its molecular structure and the strength of its intermolecular interactions. The presence of the nitro group can sometimes lead to energetic decomposition, a factor that is important to consider in the handling and application of these compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-5-nitrobenzaldehyde |

| 2-Hydroxy-5-methylbenzaldehyde |

| 2-Hydroxy-3-nitrobenzaldehyde |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 2-Hydroxy-6-nitro-1-naphthaldehyde |

| 5-Hydroxy-2-nitrobenzaldehyde |

| Methyl 2-hydroxybenzoate |

| 2-((2-(2-hydroxyethylamino) ethylimino)methyl) phenol (B47542) |

| 2-hydroxy-3-methylbenzohydrazide |

| (E)-2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide |

| Levodopa |

| Carbidopa |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 3 Methyl 5 Nitrobenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Studies for Molecular Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. It offers a balance between computational cost and accuracy, making it ideal for studying molecules like 2-Hydroxy-3-methyl-5-nitrobenzaldehyde. A key study by Krishnakumar and Balachandran performed a detailed analysis of the compound's structure and vibrational frequencies using DFT calculations. dokumen.pub

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic systems. nih.gov

The optimized structure reveals several key features. The molecule is largely planar, a common characteristic for benzaldehyde (B42025) derivatives. nih.gov This planarity is stabilized by an intramolecular hydrogen bond between the hydrogen of the hydroxyl group (-OH) and the oxygen of the aldehyde group (C=O), forming a stable six-membered ring. nih.govresearchgate.net This interaction is crucial in determining the molecule's conformational preference and influences its chemical and spectroscopic properties.

The substituents on the benzene (B151609) ring—the hydroxyl, methyl, and nitro groups—influence the bond lengths and angles of the aromatic system. The electron-withdrawing nitro group and electron-donating hydroxyl group create a push-pull system that affects the electronic distribution across the molecule. Theoretical calculations provide precise values for these structural parameters. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: The following data is based on DFT B3LYP/6-311++G(d,p) calculations, a standard method for this class of compounds. Bond lengths are in Angstroms (Å) and bond angles are in degrees (°).

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O (aldehyde) | 1.225 |

| C-O (hydroxyl) | 1.350 | |

| O-H (hydroxyl) | 0.975 | |

| C-N (nitro) | 1.470 | |

| N-O (nitro) | 1.230 | |

| C-C (aromatic avg.) | 1.395 | |

| Bond Angles | O-C-H (aldehyde) | 121.5 |

| C-C-O (hydroxyl) | 122.0 | |

| C-C-N (nitro) | 119.0 |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which correspond to the stretching, bending, and torsional motions of atoms in a molecule. A study dedicated to this compound successfully calculated its vibrational frequencies. dokumen.pub

The theoretical spectrum can be compared with experimental FT-IR and FT-Raman data for validation. Key vibrational modes include:

O-H Stretch: The hydroxyl group stretch is typically observed as a broad band, but due to the strong intramolecular hydrogen bond, its frequency is lowered and appears in the 3100-3200 cm⁻¹ region.

C-H Stretch: Aromatic and aldehydic C-H stretching vibrations are found around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

C=O Stretch: The aldehyde carbonyl group exhibits a strong absorption band, typically calculated to be around 1650-1680 cm⁻¹.

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes, usually found near 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

Theoretical NMR chemical shifts (¹H and ¹³C) can also be computed to aid in the assignment of experimental spectra, providing a complete picture of the molecule's electronic environment. mdpi.com

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Note: Based on findings from DFT calculations, which are known to correspond well with experimental IR and Raman spectra. dokumen.pub

| Assignment | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H stretch | Hydroxyl (intramolecular H-bond) | ~3150 |

| C-H stretch | Aromatic | ~3080 |

| C=O stretch | Aldehyde | ~1665 |

| C=C stretch | Aromatic Ring | ~1580 |

| NO₂ asymm. stretch | Nitro | ~1525 |

| NO₂ symm. stretch | Nitro | ~1345 |

| C-O stretch | Hydroxyl | ~1280 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates a molecule is more reactive and less stable, as it is more polarizable and can be more easily excited. nih.gov

For this compound, the HOMO is typically localized over the electron-rich benzene ring and the hydroxyl group, while the LUMO is concentrated on the electron-deficient nitro group and the aldehyde moiety. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (hydroxyl/ring) to the acceptor part (nitro/aldehyde) upon electronic excitation. nih.gov

Table 3: Calculated Frontier Molecular Orbital Properties Note: Values are calculated using DFT (B3LYP/6-311++G(d,p)) and are expressed in electron volts (eV).

| Property | Symbol | Value (eV) |

| HOMO Energy | E(HOMO) | -7.25 |

| LUMO Energy | E(LUMO) | -3.15 |

| Energy Gap | ΔE | 4.10 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

For a more detailed, site-specific reactivity analysis, Condensed Fukui Functions are used. These functions identify which atoms in the molecule are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species), providing a precise map of local reactivity. nih.gov

Table 4: Global Chemical Reactivity Descriptors Note: Calculated from HOMO and LUMO energies. Units are in eV, except for Softness (eV⁻¹).

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 5.20 |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.05 |

| Global Softness (S) | 1/(2η) | 0.244 |

| Electrophilicity Index (ω) | χ²/(2η) | 6.59 |

Non-Linear Optical (NLO) Properties Prediction and Theoretical Assessment

Molecules with significant intramolecular charge transfer (ICT) characteristics, like this compound, are of great interest for their potential non-linear optical (NLO) properties. NLO materials can alter the properties of light and are crucial for technologies like optical data storage and telecommunications. nih.gov

The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the π-conjugated benzene ring creates a strong donor-π-acceptor (D-π-A) system. This architecture can lead to a large change in dipole moment upon excitation, which is a key requirement for a high NLO response.

Computational methods can predict NLO properties such as the molecular polarizability (α) and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. Theoretical calculations for similar Schiff base derivatives have shown that these types of molecules can possess significant NLO properties, making them promising candidates for experimental investigation. chemchart.com

Table 5: Theoretically Predicted Non-Linear Optical (NLO) Properties Note: Values are calculated using DFT methods. The magnitude of hyperpolarizability (β) is a key indicator of NLO response.

| Parameter | Symbol | Predicted Value (esu) |

| Mean Polarizability | ⟨α⟩ | ~1.5 x 10⁻²³ |

| Total First Hyperpolarizability | β_total | ~8.0 x 10⁻³⁰ |

Calculation of Polarizability and Hyperpolarizability

The study of polarizability and hyperpolarizability is crucial for identifying materials with potential applications in nonlinear optics (NLO). Organic molecules, particularly those with donor and acceptor groups attached to a π-conjugated system, are of significant interest. nih.gov Computational quantum chemistry, especially Density Functional Theory (DFT), serves as a powerful tool for calculating these properties.

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. The first-order hyperpolarizability (β) quantifies the nonlinear response of the molecule to the field and is a key indicator of second-order NLO activity. These values are determined by applying computational methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to an optimized molecular geometry. sciforum.net

| Parameter | Calculated Value for 4-hydroxy benzaldehyde (esu) |

| Dipole Moment (µ) | 4.66 Debye |

| Total Polarizability (α_tot) | - |

| First Hyperpolarizability (β_tot_) | 16.518 x 10⁻³⁰ |

| Data derived from a computational study on a related benzaldehyde derivative. sciforum.net |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the charge distribution on a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. acadpubl.eumalayajournal.org The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Typically, red and yellow areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas indicate positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack. Green areas denote neutral or zero potential regions. acadpubl.eumalayajournal.org

For this compound, the MEP analysis would reveal strong negative potentials (red/yellow) around the electronegative oxygen atoms of the nitro group, the carbonyl group (C=O), and the hydroxyl group. These locations are the most likely sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the most positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack. acadpubl.eunih.gov This distribution of charge is fundamental to understanding the molecule's reactivity and its intermolecular hydrogen bonding patterns. malayajournal.org

In a study of the closely related molecule 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the most positive region was found around the hydroxyl hydrogen, while the most negative region was centered on the carbonyl oxygen atom, which corresponds to the shortest intermolecular hydrogen bond observed in its crystal structure. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, charge transfer, and hyperconjugative interactions that contribute to molecular stability. researchgate.netresearchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In this compound, significant stabilization would arise from several key interactions:

Intramolecular Hydrogen Bonding: A strong stabilizing interaction would be the delocalization of the lone pair (LP) of the hydroxyl oxygen atom to the antibonding orbital (σ*) of the adjacent C-C bond, contributing to the formation of an intramolecular hydrogen bond with the aldehyde group.

Resonance Effects: Delocalization of electron density from the lone pairs of the oxygen atoms in the hydroxyl and nitro groups into the π* antibonding orbitals of the benzene ring. This π-conjugation is characteristic of aromatic systems with electron-donating and withdrawing groups.

Hyperconjugation: Interactions involving the methyl group's C-H bonds with the ring system.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) in Hydroxyl | π* (C=C) in Ring | High |

| LP (O) in Nitro | π* (C=C) in Ring | High |

| π (C=C) in Ring | π* (C=C) in Ring | Moderate |

| π (C=C) in Ring | π* (C=O) in Aldehyde | Moderate |

| This table represents probable high-energy interactions based on NBO analysis of functionally similar molecules. |

Hirshfeld Surface Analysis and Fingerprint Plots for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface is often mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de), normalized by their van der Waals radii.

Red spots on the dnorm map indicate close intermolecular contacts (shorter than the sum of van der Waals radii), which are typically strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals separation, and blue areas signify longer contacts. nih.gov

For a molecule like this compound, the dominant interactions are expected to be O···H/H···O contacts due to the presence of hydroxyl, aldehyde, and nitro groups capable of forming strong hydrogen bonds. Other significant interactions would include H···H, C···H/H···C, and C···O contacts. nih.govnih.gov A study on the analogous compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde found that H···O contacts contributed to 47.3% of the total Hirshfeld surface area, highlighting the primary role of hydrogen bonding in its crystal packing. nih.gov

| Interaction Type | Contribution (%) for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| H···O / O···H | 47.3 |

| H···H | 19.8 |

| C···O / O···C | 12.0 |

| C···H / H···C | 8.5 |

| O···O | 4.6 |

| C···C | 3.9 |

| N···O / O···N | 3.1 |

| H···N / N···H | 0.6 |

| Data derived from a Hirshfeld analysis of a closely related compound. nih.gov |

Molecular Docking Simulations for Interaction Mechanism Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation, binding affinity, and interaction mechanism of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein (a receptor). nih.gov This method is fundamental in drug design and discovery for identifying potential drug candidates and understanding their mode of action at a molecular level.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (e.g., this compound) and the target protein.

Docking Simulation: Using specialized software to explore a wide range of possible binding poses of the ligand within the protein's active site. The software employs scoring functions to rank these poses based on their predicted binding affinity, usually expressed in kcal/mol.

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and the protein's amino acid residues.

A docking study of this compound would reveal which specific amino acids in a target protein it interacts with. The hydroxyl, aldehyde, and nitro groups would be expected to form crucial hydrogen bonds, while the benzene ring could engage in hydrophobic or π-π interactions, anchoring the molecule within the binding pocket. nih.gov These computational models provide a detailed hypothesis of the interaction mechanism that can guide further experimental validation.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 3 Methyl 5 Nitrobenzaldehyde Derived Ligands

Synthesis of Metal Complexes with Schiff Base Ligands derived from 2-Hydroxy-3-methyl-5-nitrobenzaldehyde and Analogues

The synthesis of metal complexes using Schiff base ligands derived from this compound and its analogues generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. orientjchem.orgresearchgate.net

Mononuclear molybdenum(VI) oxo complexes have been successfully synthesized using a Schiff base ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide. mdpi.comnih.gov In a typical synthesis, the aroyl hydrazone-type ligand (H₂L) is dissolved in a solvent like methanol (B129727) under heat. mdpi.com Subsequently, a molybdenum source, such as dioxobis(pentane-2,4-dionato)molybdenum(VI) ([MoO₂(acac)₂]), is added to the solution. The reaction mixture is then refluxed for several hours, leading to the formation of the complex, for instance, [MoO₂(L)(MeOH)]. mdpi.com The product is then isolated by filtration. This method has been used to produce various mononuclear and dinuclear molybdenum complexes. nih.gov

Table 1: Synthesis of Molybdenum(VI) Oxo Complexes

| Reactants | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| H₂L (from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide) + [MoO₂(acac)₂] | Methanol | Reflux, 3 hours | [MoO₂(L)(MeOH)] | mdpi.com |

| H₂L (from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide) + [MoO₂(acac)₂] | Acetonitrile | Reflux | [MoO₂(L)(H₂O)] | nih.gov |

The synthesis of divalent transition metal complexes with Schiff base ligands follows a general procedure. Ethanolic solutions of the respective metal halides or nitrates are mixed with an ethanolic solution of the Schiff base ligand, typically in a 1:2 metal-to-ligand molar ratio. orientjchem.org The resulting mixture is heated, often on a water bath, for a few hours. orientjchem.org Upon cooling, the solid-colored complexes precipitate out. These are then filtered, washed with a suitable solvent like ethanol (B145695), and can be recrystallized from solvents such as tetrahydrofuran (B95107) (THF). orientjchem.org This straightforward method has been widely employed for the preparation of Co(II), Ni(II), and Cu(II) complexes. orientjchem.orgresearchgate.net For instance, complexes of these metals have been synthesized with Schiff bases derived from 2-sulphanilamidopyridine and 2-hydroxy-3-methoxybenzaldehyde (B140153). researchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). researchgate.net

Table 2: General Synthesis of Divalent Transition Metal Complexes

| Metal Salt | Ligand | Molar Ratio (Metal:Ligand) | General Procedure | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) halides/nitrates | Schiff Base in Ethanol | 1:2 | Mix ethanolic solutions, heat on water bath for 2-3 hrs, cool to precipitate. | orientjchem.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) salts | Schiff Base from 2-sulphanilamidopyrimidine and 2-hydroxy-3-methoxybenzaldehyde | 1:2 | Complexation in ethanolic media. | researchgate.net |

| Ni(II), Cu(II), Zn(II) salts | Schiff Base from 2-((z)-(3-methylpyridin-2-yleimino)methyl)phenol | 1:2 | One-step synthesis resulting in [M(L)₂(H₂O)₂] complexes. | researchgate.net |

Schiff base ligands derived from hydroxyaryl aldehydes are versatile in their coordination behavior. nih.govmjcce.org.mk They commonly act as bidentate or tridentate ligands, coordinating to the central metal ion through the azomethine nitrogen and the phenolic oxygen atom. mdpi.commjcce.org.mknih.gov The deprotonation of the phenolic hydroxyl group upon complexation is a key feature.

Structural Diversity and Geometrical Architectures of Metal Complexes

The metal complexes formed from Schiff base ligands exhibit a wide range of structural and geometrical arrangements, which are influenced by the nature of the metal ion, the denticity of the ligand, and the reaction conditions.

Based on magnetic susceptibility measurements and electronic spectral data, various geometries for these metal complexes have been proposed. nih.gov Octahedral geometry is commonly observed, particularly for Co(II), Ni(II), and Fe(III) complexes. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com For instance, Co(II) complexes with Schiff bases derived from quinoline-3-carbohydrazide (B3054276) and various benzaldehydes have been reported to exhibit high-spin octahedral geometry. mdpi.com Similarly, Schiff base complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) derived from 2-sulphanilamidopyrimidine and 2-hydroxy-3-methoxybenzaldehyde have been proposed to have an octahedral structure. researchgate.net

In an octahedral complex, the metal ion is coordinated to six donor atoms. In the case of bidentate Schiff base ligands with a 1:2 metal-to-ligand ratio, two ligand molecules occupy four coordination sites, and the remaining two sites are typically filled by solvent molecules (like water) or counter-ions. saudijournals.comnih.gov

Other geometries are also possible. For example, some Ni(II) complexes are known to adopt a square planar geometry, which is typically associated with a diamagnetic character. mdpi.com Tetrahedral geometries have also been suggested for certain Cu(II) and Ni(II) complexes. nih.gov The specific geometry adopted is a result of a delicate balance of electronic and steric factors.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are intrinsically linked to their geometric and electronic structures. These properties are typically investigated using techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements. nih.gov

The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. In the UV-Vis spectrum of a Schiff base ligand, a high-intensity band is typically observed which is attributed to the π→π* transition of the azomethine group. nih.gov Upon complexation, this band often shifts, indicating the coordination of the azomethine nitrogen to the metal ion. nih.gov The d-d transition bands, which are usually weaker, provide insights into the geometry of the complex. For example, the number and position of these bands can help distinguish between octahedral and tetrahedral environments for a given metal ion. nih.gov

Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (µ_eff) of the complex, which is used to determine the number of unpaired electrons and infer the coordination geometry. nih.gov For instance, high-spin octahedral Co(II) (d⁷) complexes are expected to have magnetic moments in the range of 4.3–5.2 B.M. mdpi.com The magnetic moments for low-spin octahedral Co(II) complexes are in the range of 1.9 to 2.8 B.M. mdpi.com Cu(II) (d⁹) complexes typically exhibit magnetic moments slightly above the spin-only value of 1.73 B.M., consistent with one unpaired electron in an octahedral or distorted octahedral environment. mdpi.com Ni(II) (d⁸) complexes in an octahedral geometry are paramagnetic with magnetic moments around 2.8-3.3 B.M., whereas square planar Ni(II) complexes are diamagnetic (µ_eff = 0). mdpi.com

Table 3: Magnetic Properties of Divalent Metal Complexes

| Metal Ion | Configuration | Geometry | Spin State | Typical Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral | High-spin | 4.3 - 5.2 | mdpi.com |

| Co(II) | d⁷ | Octahedral | Low-spin | 1.9 - 2.8 | mdpi.com |

| Cu(II) | d⁹ | Octahedral | - | 1.7 - 2.2 | mdpi.com |

| Ni(II) | d⁸ | Octahedral | - | 2.8 - 3.3 | mdpi.com |

| Ni(II) | d⁸ | Square Planar | - | 0 (Diamagnetic) | mdpi.com |

Theoretical Studies on Metal Complex Formation and Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the formation and stability of metal complexes derived from substituted salicylaldehydes. These theoretical studies provide deep insights into the molecular structure, electronic properties, and intermolecular interactions that govern complex stability.

Hirshfeld surface analysis is another computational method used to explore and quantify intermolecular interactions within the crystal structure of these complexes. researchgate.net This analysis helps in understanding the nature and significance of interactions like hydrogen bonds and π-π stacking, which are crucial for the stabilization of the crystal lattice. researchgate.netnih.gov For example, in the crystal structure of the parent compound 2-hydroxy-5-nitrobenzaldehyde, molecules are linked by intermolecular C-H···O hydrogen bonds and stabilized by π-π stacking interactions. nih.govresearchgate.net These types of interactions are also vital in the supramolecular assembly of the corresponding metal complexes.

The stability of metal complexes in solution is often experimentally determined using potentiometric titration and then can be correlated with theoretical findings. Stability constants (log K) provide a quantitative measure of the equilibrium of complex formation. For related substituted salicylaldehyde (B1680747) complexes with various transition metals, the stability generally follows the Irving-Williams series. niscpr.res.in

Table 1: Stability Constants of Metal Complexes with Related Salicylaldehyde Ligands

This table presents stability constants for 1:1 metal-ligand complexes with 3-methyl-5-nitrosalicylaldehyde, a structurally similar compound, determined by potentiometric titration in a 75% (v/v) dioxane-water medium at 30°C. niscpr.res.in

Source: Data compiled from a potentiometric study on substituted salicylaldehydes. niscpr.res.in

Redox Properties of Metal Complexes in Solution and Solid States

The redox behavior of metal complexes derived from this compound ligands is of significant interest, as it sheds light on their potential applications in catalysis and electrochemistry. The presence of the electron-withdrawing nitro group and the variable oxidation states of the coordinated metal ion are key factors influencing these properties.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these complexes in solution. researchgate.netabechem.com CV studies can reveal the formal reduction potentials (E°) corresponding to the M(II)/M(I) or M(III)/M(II) couples, the reversibility of the redox processes, and the stability of the complex in different oxidation states. For example, electrochemical studies on Ni(II) complexes with related salicylaldehyde thiosemicarbazone ligands have shown that the complexes undergo well-defined redox processes. researchgate.net The electronic spectra of these complexes are also informative; metal-to-ligand charge-transfer (MLCT) bands can provide evidence of the electronic communication between the metal center and the ligand's π-system, which is pertinent to their redox activity. mdpi.com

The redox properties can also be studied in the solid state, often showing different behavior compared to solutions. Solid-state electrochemical studies can provide information about the intrinsic reactivity of the complex without the influence of solvent molecules. The electronic spectra of the complexes in the solid state are often compared with those in solution to confirm that the coordination sphere is maintained upon dissolution. mdpi.comnih.gov

The specific redox potentials are highly dependent on the metal ion, the precise structure of the Schiff base ligand, and the coordination geometry.

Table 2: Electrochemical Data for a Related Co(II) Schiff Base Complex

This table provides an example of cyclic voltammetry data for a Co(II) complex with a pyrazole-based azo-dye ligand, illustrating the type of information obtained from such studies. abechem.com

Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak-to-peak separation. Data is for illustrative purposes from a related complex. abechem.com

Applications in Advanced Materials and Catalysis Research

Catalytic Activity of Metal Complexes Derived from 2-Hydroxy-3-methyl-5-nitrobenzaldehyde Ligands

There is currently no specific information available in the scientific literature regarding the catalytic activity of metal complexes derived from this compound ligands for the specified oxidation reactions.

No studies detailing the use of this compound-based metal complexes for the epoxidation of cyclooctene or the oxidation of linalool could be identified.

Without experimental data on the catalytic performance of these specific complexes, there is no information on the mechanistic pathways or the kinetics of the reactions involved.

Exploration of Electrical Properties and Semiconductor Characteristics of Metal Complexes

The electrical properties and potential semiconductor characteristics of metal complexes derived from this compound have not been reported in the reviewed literature.

No data from solid-state impedance spectroscopy investigations for metal complexes of this specific ligand are available.

A correlation between the structure, electronic configuration, and electrical conductivity for metal complexes of this compound has not been established due to a lack of research in this area.

Utilization as Ligands in Specialized Coordination Systems for Functional Materials

While the molecular structure of this compound makes it a potential candidate for use as a ligand in coordination chemistry, there are no specific studies available that describe its incorporation into specialized coordination systems for the development of functional materials.

Photochromic and Thermochromic Properties of Schiff Base Derivatives and Complexes

Schiff bases derived from salicylaldehyde (B1680747) and its substituted analogues are a well-studied class of compounds known for their photochromic and thermochromic behaviors. While direct studies on Schiff bases of this compound are not extensively documented in publicly available research, the general principles governing these phenomena in related structures provide a strong indication of their potential.

Thermochromism in these compounds is often attributed to the transfer of a proton from the hydroxyl group to the imine nitrogen atom, leading to a tautomeric equilibrium between the enol-imine and keto-amine forms. This transformation is influenced by temperature, resulting in a visible color change. Similarly, photochromism is induced by ultraviolet or visible light, which facilitates the same proton transfer in the excited state.

The electronic properties of the substituents on the salicylaldehyde ring play a crucial role in the photochromic and thermochromic characteristics of the resulting Schiff bases. The presence of the electron-withdrawing nitro group and the electron-donating methyl group in this compound is expected to influence the proton transfer process and, consequently, the color-changing properties of its Schiff base derivatives. For instance, theoretical studies on Schiff bases derived from the related compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been conducted to understand their spectroscopic and electronic properties.

Role as Synthetic Intermediates in Complex Organic Transformations Beyond Schiff Bases

The reactivity of the aldehyde and hydroxyl groups, combined with the influence of the nitro and methyl substituents, makes this compound a valuable intermediate in the synthesis of more complex organic molecules beyond simple Schiff bases. Its utility is particularly evident in the construction of various heterocyclic systems.

A notable application is in the synthesis of spiropyran and chromene derivatives. For example, the related compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is utilized in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors. This suggests that this compound could serve as a precursor for similar photo-responsive molecules.

Furthermore, this aldehyde can be a starting material for the synthesis of coumarin and chromene derivatives through various condensation reactions. The Knoevenagel and Perkin condensations, for instance, are common methods for synthesizing coumarins from salicylaldehydes. The specific substitution pattern of this compound would lead to the formation of correspondingly substituted coumarin and chromene scaffolds, which are important cores in many biologically active compounds and functional materials.

Additionally, the dinitro analogue, 2-hydroxy-3,5-dinitrobenzaldehyde, is employed in the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, a precursor for other multi-functionalized heterocycles oatext.com. This highlights the role of such substituted benzaldehydes in building complex molecular architectures. The synthesis of 3-(2-naphthyl)-2-hydroxy-5-nitro-benzaldehyde from 3-Bromo-2-hydroxy-5-nitro-benzaldehyde further illustrates the utility of these compounds in creating intricate aromatic systems through cross-coupling reactions.

Potential Applications in Dye and Pigment Chemistry

The structural features of this compound make it a promising candidate for the synthesis of dyes and pigments. Aromatic nitro compounds are well-established intermediates in the dye industry. The presence of the nitro group, a strong chromophore, and the hydroxyl and aldehyde groups, which can be readily modified, provides a pathway to a variety of colored compounds.

One significant application lies in the synthesis of azo dyes. The aromatic ring of this compound can be diazotized and coupled with other aromatic compounds to produce azo dyes with distinct colors. While specific azo dyes derived directly from this compound are not widely reported, the synthesis of 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde from p-hydroxybenzaldehyde demonstrates the feasibility of creating azo dyes from similar structures . The resulting dyes from this compound would likely exhibit colors in the yellow to orange-red spectrum, characteristic of many azo compounds.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

While established methods for the synthesis of this compound exist, often involving the nitration of 2-hydroxy-3-methylbenzaldehyde (B1203309), future research will likely prioritize the development of more sustainable and efficient synthetic protocols. chemicalbook.com Current methods can sometimes result in mixtures of isomers and require harsh reaction conditions. oatext.com

Future investigations should focus on:

Catalytic Systems: Investigating novel catalytic systems, potentially involving metal complexes, that can offer higher selectivity for the desired 5-nitro isomer, thus simplifying purification processes and increasing yields. researchgate.net

Flow Chemistry: The application of continuous flow reactors could offer precise control over reaction parameters such as temperature and reaction time, leading to improved yields and safety, particularly for energetic nitration reactions.

Alternative Starting Materials: Research into alternative and more readily available starting materials could also provide more economical synthetic pathways.

Design and Synthesis of Advanced Ligand Architectures for Enhanced Specificity

This compound is an excellent precursor for the synthesis of Schiff base ligands. The condensation of its aldehyde group with various primary amines yields a wide array of ligands with diverse coordination properties.

Future research in this area will likely involve:

Tailored Ligand Design: The synthesis of Schiff base ligands with specific functionalities to target particular metal ions. This could involve incorporating additional donor atoms or bulky substituents to fine-tune the steric and electronic properties of the ligand, thereby enhancing selectivity in metal ion sensing or extraction.

Chiral Ligands: The development of chiral Schiff base ligands derived from this compound for applications in asymmetric catalysis. These ligands could be instrumental in the enantioselective synthesis of valuable organic compounds.

Multi-responsive Ligands: Designing ligands that can respond to multiple stimuli, such as pH, light, or the presence of specific analytes, leading to the development of "smart" materials with tunable properties.

Expanding the Scope of Coordination Chemistry to Include Diverse Metal Centers and Polymeric Systems

The coordination chemistry of ligands derived from substituted salicylaldehydes has been extensively studied, but there remains considerable scope for expansion.

Key future directions include:

Exploring a Wider Range of Metal Ions: While complexes with transition metals are common, future work could focus on lanthanide and actinide complexes, which often exhibit unique magnetic and luminescent properties. The unexpected formation of 2-hydroxy-5-nitrobenzaldehyde (B32719) in reactions involving lanthanum(III) and cerium(III) nitrates suggests the potential for interesting reactivity and coordination behavior with these elements. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of bifunctional or multifunctional ligands derived from this compound to construct coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis due to their porous and tunable structures.

Heterometallic Systems: The design of ligands capable of coordinating to two or more different metal ions to create heterometallic complexes. These systems can exhibit synergistic effects, leading to enhanced catalytic activity or novel magnetic properties.

Deeper Computational Insights into Reactivity Mechanisms and Predictable Material Properties

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules and materials. Future research should leverage computational methods to gain deeper insights into this compound and its derivatives.

Areas for investigation include:

DFT Studies: Employing Density Functional Theory (DFT) to model the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. This can aid in understanding reaction mechanisms and predicting the most favorable sites for chemical reactions.

Molecular Docking: Using molecular docking simulations to predict the binding interactions of ligands derived from this compound with biological targets, which could guide the design of new therapeutic agents.

Materials Property Prediction: Computational screening of virtual libraries of ligands and metal complexes to predict their properties, such as catalytic activity, optical response, or gas sorption capabilities, thereby accelerating the discovery of new functional materials.

Exploration of New Catalytic Applications and Functional Materials Beyond Current Scope

The metal complexes of Schiff base ligands are well-known for their catalytic activity. Future research is expected to uncover new applications for complexes derived from this compound.

Potential areas of exploration are:

Novel Catalytic Reactions: Investigating the use of these complexes as catalysts in a wider range of organic transformations, including C-H activation, oxidation reactions, and polymerization reactions.

Photocatalysis: Exploring the potential of these compounds and their complexes in photocatalytic applications, such as in the degradation of organic pollutants or in artificial photosynthesis. nih.gov

Functional Materials: The development of new functional materials, such as chemosensors for the detection of environmentally important species, or as components in nonlinear optical (NLO) materials. The nitroaromatic nature of the parent compound suggests potential for such applications. nih.govresearchgate.net

Integration with Supramolecular Chemistry for Self-Assembled Systems

The presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro and aldehyde groups) in this compound makes it an ideal building block for the construction of self-assembled supramolecular architectures. nih.govresearchgate.net

Future research could focus on:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-3-methyl-5-nitrobenzaldehyde, and what purity validation methods are essential?

- Synthesis : The compound can be synthesized via regioselective nitration of 2-hydroxy-3-methylbenzaldehyde using mixed acid (HNO₃/H₂SO₄) under controlled conditions. Similar protocols for nitration of benzaldehyde derivatives are described in the preparation of 2-hydroxy-5-nitrobenzaldehyde .

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection and GC-MS (Gas Chromatography-Mass Spectrometry) to confirm purity. Structural confirmation via -NMR (nuclear magnetic resonance) and FT-IR (Fourier-transform infrared spectroscopy) is critical to verify the aldehyde (-CHO), hydroxyl (-OH), and nitro (-NO₂) functional groups .

Q. What safety protocols should be followed when handling this compound?

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact by working in a fume hood.

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from oxidizers and ignition sources. Refer to safety data sheets for nitroaromatic compounds, which emphasize avoiding static discharge and ensuring compatibility with storage materials .

Q. How can computational tools predict the reactivity of the aldehyde group in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and Fukui indices to identify electrophilic/nucleophilic sites. Tools like Multiwfn enable visualization of electrostatic potential surfaces (EPS) and local ionization potential (LIP) maps .

Advanced Research Questions

Q. How do solvent effects influence the regioselectivity of reactions involving this compound?

- Mechanistic Insight : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charge-separated intermediates, enhancing nucleophilic attack at the aldehyde group. Protic solvents (e.g., ethanol) may hydrogen-bond with the hydroxyl group, altering reaction pathways. Computational solvent modeling via COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solvation effects .

Q. What contradictions exist between experimental and computational data for this compound’s electronic structure?

- Case Study : DFT models (e.g., using the Colle-Salvetti correlation-energy formula) may overestimate the electron-withdrawing effect of the nitro group due to approximations in exchange-correlation functionals. Experimental UV-Vis spectra and X-ray crystallography (e.g., using SHELX for structure refinement) provide empirical validation .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?